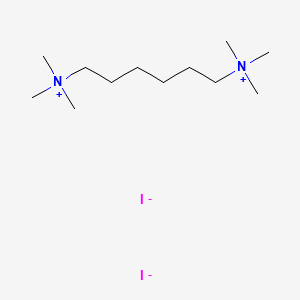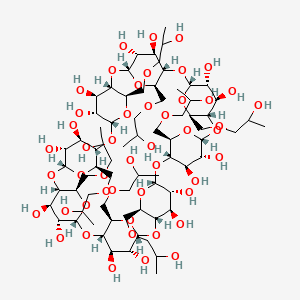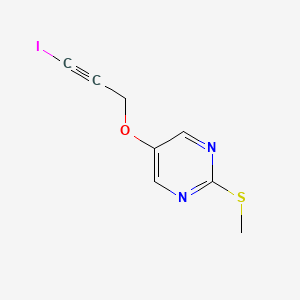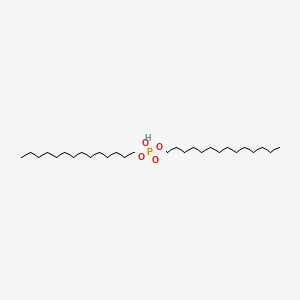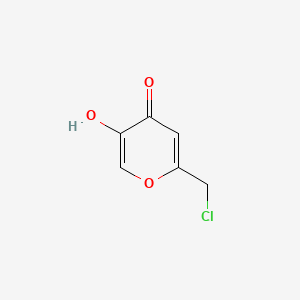
((7-氯-3-(2-氟苯基)-1,2-苯并异恶唑-6-基)氧基)乙酸
描述
The compound ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid is a complex organic molecule. It contains a total of 34 bonds, including 24 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, and 16 aromatic bonds . The molecule consists of 32 atoms, including 10 Hydrogen atoms, 16 Carbon atoms, 3 Oxygen atoms, 1 Sulfur atom, 1 Fluorine atom, and 1 Chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring . It also contains 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. It has an average mass of 369.752 Da and a monoisotopic mass of 368.987396 Da .科学研究应用
利尿活性:合成了一系列与指定化合物在结构上相关的化合物,包括[(3-芳基-1,2-苯并异恶唑-6-基)氧基]乙酸,并测试了它们的利尿活性。与所述化合物类似,在3位具有2-氟苯基基团,在7位具有氯或溴的化合物显示出有希望的利尿活性 (Shutske et al., 1982).
类似物的利尿活性:研究了该化合物的各种类似物的利尿活性,包括吲唑、苯并异噻唑和苯并异噻唑1,1-二氧化物类似物。发现每个类似物的活性都低于母体苯并异恶唑 (Shutske et al., 1983).
生长素试验结果:一项关于1,2-苯并异恶唑-3-乙酸的研究,该化合物在结构上与指定化学物质相似,报告了与植物生长相关的生长素试验结果 (Casini et al., 1965).
利尿和促尿酸排泄特性:评价了与指定化合物在结构上相关的取代的5,6-二氢呋喃[3,2-f]-1,2-苯并异恶唑在各种动物模型中的利尿和促尿酸排泄特性。这些化合物显示出显着的利尿/利尿性质和促尿酸排泄活性 (Plattner et al., 1984).
潜在的抗炎应用:合成了几种与指定化合物取代基相似的1,2-苯并异恶唑,并测试了它们的抗炎活性。值得注意的是,6-和7-取代酸在大鼠角叉菜胶足水肿试验中表现出活性 (Saunders et al., 1979).
肝素酶抑制和抗血管生成特性:鉴定出一系列与所讨论化合物在结构上相似的苯并恶唑-5-基乙酸衍生物,作为肝素酶抑制剂。一些化合物对肝素酶和抗血管生成特性表现出显着的抑制活性 (Courtney et al., 2005).
属性
IUPAC Name |
2-[[7-chloro-3-(2-fluorophenyl)-1,2-benzoxazol-6-yl]oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO4/c16-13-11(21-7-12(19)20)6-5-9-14(18-22-15(9)13)8-3-1-2-4-10(8)17/h1-6H,7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZOWJVEWDHPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3Cl)OCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222791 | |
| Record name | ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72498-57-8 | |
| Record name | ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072498578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

